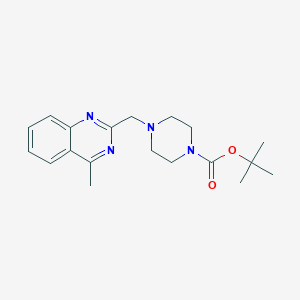
(R)-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate is a chemical compound known for its role as an impurity in the synthesis of Linagliptin, a medication used to treat type 2 diabetes . This compound has a molecular formula of C20H28N4O2 and a molecular weight of 356.46 g/mol . It is characterized by the presence of a tert-butyl carbamate group, a piperidine ring, and a quinazoline moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of ®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of Linagliptin.
Biology: Research studies utilize this compound to understand its biological interactions and potential effects.
Medicine: Its role as an impurity in Linagliptin synthesis makes it relevant in pharmaceutical research.
Industry: It is used in the quality control and validation processes in the production of Linagliptin.
Comparison with Similar Compounds
®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:
Linagliptin Impurity B: Another impurity in the synthesis of Linagliptin with a different molecular structure.
Linagliptin Impurity C: Similar in function but varies in its chemical composition.
Trifluorotoluene: Although not directly related, it shares some chemical properties and is used in similar industrial applications.
These comparisons highlight the uniqueness of ®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate in terms of its specific role and chemical structure.
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-methylquinazolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O2/c1-14-15-7-5-6-8-16(15)21-17(20-14)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3 |
InChI Key |
RPHYFBYKMQOHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
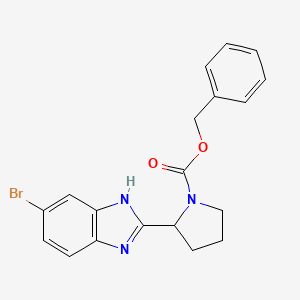


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
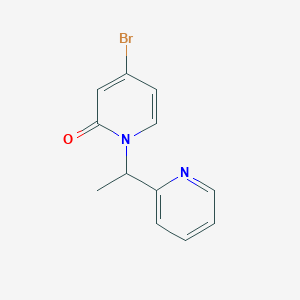
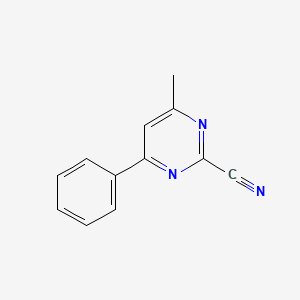
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
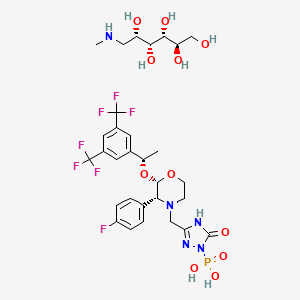
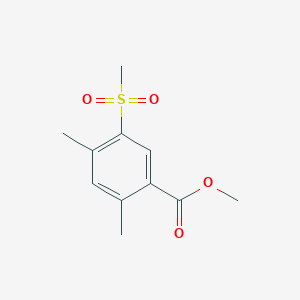
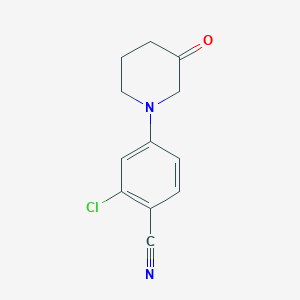
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
